Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride

Description

Chemical Identification and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

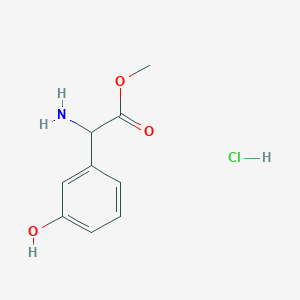

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl amino(3-hydroxyphenyl)acetate hydrochloride, reflecting its fundamental structural components and salt formation. The compound possesses the molecular formula C9H12ClNO3, which indicates the presence of nine carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight has been precisely determined to be 217.65 daltons, consistent with the sum of its constituent atomic masses. The Chemical Abstracts Service registry number 179814-91-6 provides unique identification for this specific compound in chemical databases and literature.

The structural formula reveals the presence of a central carbon atom bearing both an amino group and a carboxylate methyl ester functionality, with the 3-hydroxyphenyl substituent attached to this alpha carbon. The International Chemical Identifier string 1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-3-2-4-7(11)5-6;/h2-5,8,11H,10H2,1H3;1H demonstrates the connectivity pattern and provides a standardized representation for database searches and computational studies. The corresponding International Chemical Identifier Key QHOGBTIFQCZFPT-UHFFFAOYSA-N serves as a compressed version for rapid identification purposes.

| Property | Value |

|---|---|

| IUPAC Name | methyl amino(3-hydroxyphenyl)acetate hydrochloride |

| Molecular Formula | C9H12ClNO3 |

| Molecular Weight | 217.65 g/mol |

| CAS Registry Number | 179814-91-6 |

| InChI Key | QHOGBTIFQCZFPT-UHFFFAOYSA-N |

Crystallographic Structure Determination

X-ray Diffraction Analysis of Hydrochloride Salt Form

The crystallographic analysis of methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride reveals important structural features that govern its solid-state properties and intermolecular interactions. While specific diffraction data for this compound was not available in the search results, comparative analysis with structurally related amino acid ester hydrochlorides provides valuable insights into its likely crystallographic behavior. The formation of the hydrochloride salt significantly influences the crystal packing arrangement, as the protonated amino group creates charged species that participate in strong electrostatic interactions with chloride anions.

Based on analogous compounds such as glycine methyl ester hydrochloride, the crystal structure likely adopts an organization where the positively charged ammonium groups interact strongly with chloride anions through hydrogen bonding networks. The presence of the 3-hydroxyphenyl substituent introduces additional complexity to the crystal packing through potential aromatic stacking interactions and phenolic hydrogen bonding capabilities. The methyl ester functionality contributes to the overall molecular volume and influences the efficiency of crystal packing through van der Waals interactions.

Storage recommendations indicate that the compound maintains stability under inert atmosphere conditions at temperatures between 2-8 degrees Celsius, suggesting that the crystal structure provides adequate protection against atmospheric degradation while maintaining structural integrity at reduced temperatures. The solid physical form is described as a crystalline material, confirming the ordered arrangement of molecules in the solid state.

Hydrogen Bonding Network in Crystal Lattice

The hydrogen bonding network in the crystal lattice of this compound represents a critical factor in determining its solid-state stability and physical properties. The protonated amino group serves as a strong hydrogen bond donor, capable of forming highly directional interactions with chloride anions. Structural studies of related amino acid ester hydrochlorides demonstrate that these compounds typically exhibit three crystallographically independent nitrogen-hydrogen moieties that engage in strong and highly directional hydrogen bonds with directional angles greater than 140 degrees.

The hydroxyl group located at the meta position of the phenyl ring provides an additional hydrogen bonding site that can participate in both intramolecular and intermolecular interactions. This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the formation of extended hydrogen bonding networks that stabilize the crystal structure. The combination of charged ammonium-chloride interactions and neutral hydroxyl hydrogen bonding creates a multifaceted supramolecular architecture.

The methyl ester carbonyl oxygen serves as a hydrogen bond acceptor, potentially interacting with ammonium hydrogen atoms from neighboring molecules. This creates the possibility of forming supramolecular tape-like structures running through the crystal lattice, similar to those observed in glycine methyl ester hydrochloride where hydrogen-bonded chains exhibit close packing mediated by multipoint recognition synthons. The overall connectivity results in a three-dimensional network of strong and highly directional hydrogen bonds that contribute to the compound's crystalline stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Assignment

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 resonances. The spectroscopic characterization reveals distinct chemical environments for each functional group within the molecule. The aromatic protons of the 3-hydroxyphenyl substituent exhibit characteristic chemical shifts in the aromatic region, typically appearing between 6.5 and 7.5 parts per million in proton Nuclear Magnetic Resonance spectra. The meta-substitution pattern creates a specific splitting pattern that allows for unambiguous identification of the hydroxyl group position on the aromatic ring.

The alpha proton attached to the carbon bearing both the amino group and the phenyl substituent appears as a distinctive signal, typically in the range of 4.5 to 5.5 parts per million, with coupling patterns reflecting its connectivity to the adjacent amino group. The methyl ester protons generate a characteristic singlet around 3.7 parts per million, providing clear evidence for the ester functionality. The ammonium protons in the hydrochloride salt form exhibit broad signals due to rapid exchange with solvent molecules and the ionic nature of the protonated amino group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the ester group at approximately 170-175 parts per million, while the aromatic carbons appear in the typical aromatic region between 110-160 parts per million. The alpha carbon bearing the amino group and phenyl substituent exhibits a characteristic chemical shift around 55-60 parts per million. The methyl ester carbon appears around 52 parts per million, consistent with aliphatic carbons attached to oxygen atoms.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides detailed information about the vibrational modes present in this compound, revealing characteristic absorption bands that confirm its structural features and intermolecular interactions. The carbonyl stretching vibration of the methyl ester appears as a strong absorption band around 1749 wavenumbers, characteristic of aliphatic ester functionalities. This frequency is consistent with the electron-withdrawing effect of the adjacent amino group and aromatic substituent.

The ammonium stretching vibrations appear in the region between 2628 and 2682 wavenumbers, reflecting the protonated state of the amino group in the hydrochloride salt form. These bands are typically broader than neutral amine stretching vibrations due to the ionic character and hydrogen bonding interactions with chloride anions. The phenolic hydroxyl stretching vibration appears as a broad absorption in the region around 3400 wavenumbers, often overlapping with overtone vibrations of the carbonyl group.

Aromatic carbon-carbon stretching vibrations generate characteristic bands in the 1450-1600 wavenumber region, while the asymmetric carbon-oxygen-carbon stretching of the ester group produces a strong absorption around 1259 wavenumbers. The fingerprint region below 1200 wavenumbers contains numerous characteristic vibrations that provide detailed structural information about the specific substitution patterns and conformational preferences of the molecule.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl Stretch | 1749 | Very Strong |

| Ammonium Stretch | 2628-2682 | Medium |

| Phenolic OH Stretch | ~3400 | Broad, Medium |

| Asymmetric C-O-C Stretch | 1259 | Very Strong |

High-Resolution Mass Spectrometry Fragmentation Patterns

High-Resolution Mass Spectrometry analysis of this compound provides detailed information about its molecular ion behavior and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 182.08118 for the protonated molecular species in positive ion mode, corresponding to the loss of the chloride anion from the hydrochloride salt. Additional adduct ions include sodium and potassium cationized species at mass-to-charge ratios 204.06312 and 220.03706, respectively, providing confirmation of the molecular weight and elemental composition.

Fragmentation patterns reveal characteristic losses that provide structural information about the compound's organization. The loss of water from the molecular ion produces a fragment at mass-to-charge ratio 164.07116, indicating the elimination of the phenolic hydroxyl group or potential rearrangement processes. The formation of ammonium adduct ions at mass-to-charge ratio 199.10772 demonstrates the basic character of the amino functionality and its tendency to form hydrogen-bonded complexes with ammonium species.

In negative ion mode, the deprotonated molecular ion appears at mass-to-charge ratio 180.06662, while formate and acetate adduct ions provide additional confirmation of molecular identity at mass-to-charge ratios 226.07210 and 240.08775, respectively. The collision cross section values determined through ion mobility spectrometry provide three-dimensional structural information, with predicted values ranging from 132.0 to 180.5 square angstroms depending on the ionization mode and adduct formation.

| Ion Type | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 182.08118 | 137.8 |

| [M+Na]⁺ | 204.06312 | 144.5 |

| [M-H]⁻ | 180.06662 | 139.9 |

| [M+NH₄]⁺ | 199.10772 | 156.5 |

| [M+H-H₂O]⁺ | 164.07116 | 132.0 |

Properties

IUPAC Name |

methyl 2-amino-2-(3-hydroxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-3-2-4-7(11)5-6;/h2-5,8,11H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOGBTIFQCZFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination of 2-Bromo-3'-hydroxyacetophenone Derivatives

One of the well-documented methods involves starting from 2-bromo-3'-hydroxyacetophenone, which undergoes nucleophilic substitution with methylamine to form the corresponding methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride.

- Procedure Highlights :

- Dissolution of 2-bromo-3'-hydroxyacetophenone in tetrahydrofuran (THF).

- Cooling the solution in an ice-salt bath.

- Addition of methylamine solution, followed by concentration under vacuum to remove excess methylamine and solvent.

- Filtration to remove methylamine hydrobromide salt.

- Acidification with concentrated hydrochloric acid under cooling.

- Refluxing with ethanol and methanol to purify the product.

- Filtration and drying to obtain the hydrochloride salt with approximately 48% yield and >95% purity as confirmed by HPLC and NMR analysis.

This method emphasizes the importance of maintaining an inert atmosphere and controlled temperature to prevent side reactions and degradation.

Catalytic Hydrogenation of Bromo-Acetophenone Intermediates

Hydrogenation of halogenated acetophenone derivatives is another route to prepare the amino-hydroxy phenyl acetates.

- Key Steps :

- Use of Pd/C catalyst in an alcohol solvent such as absolute ethanol.

- Introduction of hydrogen gas at elevated pressure (2 MPa) and reflux conditions for extended periods (e.g., 8 hours).

- Post-reaction solvent recovery and recrystallization from ethyl acetate to yield a white solid intermediate.

This method is useful for reducing bromo-substituted precursors to the corresponding amines, which can be further processed to the target compound.

Use of Optically Active Catalysts for Enantioselective Synthesis

For applications requiring optically active this compound, asymmetric hydrogenation using chiral ruthenium catalysts has been reported.

- Process Details :

- The substrate l-(3'-hydroxyphenyl)-2-methylamino-ethanone hydrochloride is reacted under nitrogen atmosphere.

- A chiral catalyst such as [(S)-Xyl-P-Phos RuCl2(S)-DAIPEN] is employed.

- The reaction is conducted in 2-propanol with KOH as base, under hydrogen pressure (~30 bar) at 70–85 °C.

- The reaction proceeds with high conversion (>90%) within a few hours.

- Workup involves acid quenching, solvent evaporation, and recrystallization to yield the optically active hydrochloride salt with high purity and yield (~80%).

This approach is significant for producing enantiomerically pure compounds for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

Spectroscopic Characterization : Proton NMR (1H NMR) and Carbon-13 NMR (13C NMR) confirm the structural integrity of the product, showing characteristic signals for amino, hydroxyphenyl, and methyl ester groups.

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) typically shows molecular ion peaks consistent with the expected molecular weight of the hydrochloride salt.

Purity Assessment : High-performance liquid chromatography (HPLC) analysis demonstrates purity levels exceeding 95%, crucial for pharmaceutical-grade compounds.

Reaction Optimization : Studies indicate that reaction temperature, solvent choice, and hydrogen pressure critically influence yield and purity. For example, maintaining hydrogen pressure between 28–31 bar during hydrogenation ensures complete conversion without over-reduction.

Summary and Expert Recommendations

The amination of halogenated acetophenone derivatives remains a reliable and straightforward method for synthesizing this compound, especially when combined with careful acidification and recrystallization steps.

Catalytic hydrogenation offers a clean and efficient route to reduce halogenated intermediates, with Pd/C catalysts under pressurized hydrogen proving effective.

For enantioselective synthesis , chiral catalysts under hydrogenation conditions provide high yields of optically pure products, essential for chiral drug intermediates.

Optimization of reaction parameters such as solvent, temperature, and pressure is crucial for maximizing yield and purity.

Analytical techniques including NMR, MS, and HPLC are indispensable for confirming product identity and quality.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis:

Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it useful in the development of pharmaceuticals and fine chemicals.

Reagent in Analytical Chemistry:

In analytical chemistry, this compound is utilized as a reagent for the detection and quantification of other substances. Its ability to form stable complexes with metal ions enhances its utility in various analytical methods.

Biological Applications

Potential Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Properties:

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, which may have implications for treating inflammatory diseases.

Medicinal Applications

Anticancer Research:

Recent studies have explored the anticancer potential of this compound. Derivatives of this compound have been synthesized and tested on cancer cell lines such as HCT-116 and HeLa, showing promising antiproliferative effects with IC50 values comparable to established chemotherapeutics like doxorubicin.

Neuroprotective Effects:

Animal model studies suggest that this compound may provide neuroprotective benefits against oxidative stress-induced neuronal damage. This property indicates potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Anticancer Activity

A series of derivatives based on methyl 2-amino-2-(3-hydroxyphenyl)acetate were synthesized and evaluated for their antiproliferative effects on cancer cell lines such as HCT-116 and HeLa. Some derivatives demonstrated IC50 values comparable to standard chemotherapeutic agents, indicating their potential as anticancer drugs.

Neuroprotective Effects

In animal models, this compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases, highlighting the need for further research into its mechanisms of action.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Hydroxyl vs. Halogen : The 3-hydroxyl group increases polarity and hydrogen-bonding capacity compared to halogenated analogs, influencing solubility and target binding .

- Positional Isomerism : The 4-hydroxyphenyl analog (para) exhibits higher aqueous solubility than the 3-hydroxyphenyl (meta) variant due to symmetrical hydrogen-bonding networks .

- Electron-Withdrawing Groups : Chlorine and fluorine substituents enhance lipophilicity and may improve blood-brain barrier penetration in CNS-targeting drugs .

Functional Group Modifications

Key Observations :

Biological Activity

Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C9H11ClN2O3

- Molecular Weight : 220.65 g/mol

This compound features an amino group and a hydroxyl group attached to a phenyl ring, which contributes to its biological reactivity and interaction with various biological systems.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate enzymatic activity and influence various cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to specific receptors, potentially influencing neurotransmitter release or other signaling pathways.

- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various pathogens are as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

These results indicate strong efficacy against both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies

- Anticancer Activity : A series of derivatives based on methyl 2-amino-2-(3-hydroxyphenyl)acetate were synthesized and evaluated for their antiproliferative effects on cancer cell lines such as HCT-116 and HeLa. Some derivatives showed IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating potential as anticancer agents .

- Neuroprotective Effects : In animal models, this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage, suggesting its potential utility in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with its positional isomers:

| Compound Name | Hydroxyl Position | Biological Activity |

|---|---|---|

| This compound | Meta | Antimicrobial, anti-inflammatory |

| Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride | Para | Different receptor interactions |

| Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride | Ortho | Varies in reactivity and biological effects |

The positioning of the hydroxyl group significantly affects the compound's reactivity and interaction with biological targets, highlighting the importance of structural modifications in drug design.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride to ensure stability?

- Methodological Answer: Store the compound in a tightly sealed, moisture-free container at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles, as these can degrade the hydrochloride salt and reduce purity .

Q. What analytical methods are used to confirm the purity and structural identity of this compound?

- Methodological Answer:

- Purity: High-Performance Liquid Chromatography (HPLC) with UV detection (typically ≥95-98% purity) .

- Structural Confirmation:

- NMR Spectroscopy: 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve aromatic protons and ester/amine functional groups .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to verify molecular weight and fragmentation patterns .

Q. How can researchers safely handle this compound to minimize health risks?

- Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer:

- Reaction Conditions: Use excess methanol in the presence of anhydrous HCl gas at 0-5°C to drive esterification. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .

- Workup: Precipitate the hydrochloride salt by adding cold diethyl ether to the reaction mixture, achieving yields >75% after vacuum filtration and drying .

Q. What strategies resolve contradictions in NMR data for this compound (e.g., unexpected peaks or splitting patterns)?

- Methodological Answer:

- Impurity Analysis: Use preparative HPLC to isolate impurities and characterize them via tandem MS or 2D NMR (e.g., COSY, HSQC) .

- Stereochemical Confirmation: Perform X-ray crystallography if crystalline derivatives are available, or compare experimental data with computational models (DFT calculations) .

Q. How does the 3-hydroxyphenyl group influence the compound’s reactivity in aqueous vs. non-polar solvents?

- Methodological Answer:

- Solubility Tests: Measure solubility in DMSO, methanol, and water. The hydroxyl group enhances solubility in polar solvents but may promote oxidation in aqueous environments. Stabilize with antioxidants (e.g., 0.1% BHT) during long-term storage .

- Reactivity Studies: Conduct kinetic experiments under varying pH conditions to assess ester hydrolysis rates. Use UV-Vis spectroscopy to track degradation products .

Q. What protocols mitigate oxidative degradation of the 3-hydroxyphenyl moiety during storage?

- Methodological Answer:

- Storage Optimization: Store in amber vials under nitrogen with desiccants (e.g., silica gel).

- Stability Testing: Perform accelerated aging studies (40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Compare results with baseline purity data .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data for this compound across different cell lines?

- Methodological Answer:

- Experimental Design: Replicate assays in triplicate using standardized cell lines (e.g., HEK293, HepG2) and control compounds.

- Data Normalization: Normalize cytotoxicity results to cell viability assays (e.g., MTT or ATP luminescence) and account for batch-to-batch variability in compound purity .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.